5-(tert-Butylthio)-4-methyl-2-(piperidin-1-yl)pyridine
Description
5-(tert-Butylthio)-4-methyl-2-(piperidin-1-yl)pyridine is a pyridine derivative featuring three distinct substituents:
- A tert-butylthio group at position 5, contributing steric bulk and lipophilicity.
- A methyl group at position 4, enhancing metabolic stability.
- A piperidin-1-yl group at position 2, a common pharmacophore in bioactive molecules targeting G protein-coupled receptors (GPCRs) .
Pyridine derivatives are pivotal in medicinal chemistry due to their versatility in drug design. Over 7,000 drugs incorporate pyridine rings, with applications ranging from antimicrobial agents to central nervous system modulators .
Properties
Molecular Formula |
C15H24N2S |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
5-tert-butylsulfanyl-4-methyl-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C15H24N2S/c1-12-10-14(17-8-6-5-7-9-17)16-11-13(12)18-15(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
GIUZFSBJYJJFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1SC(C)(C)C)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(tert-Butylthio)-4-methyl-2-(piperidin-1-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via a nucleophilic substitution reaction using tert-butylthiol and an appropriate leaving group.
Attachment of the Piperidin-1-yl Group: The piperidin-1-yl group can be attached through a nucleophilic substitution reaction involving piperidine and a suitable electrophile.
Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
5-(tert-Butylthio)-4-methyl-2-(piperidin-1-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cytotoxic Effects
In vitro studies on similar pyridine derivatives suggest potential cytotoxic effects against cancer cell lines. The structure of 5-(tert-butylthio)-4-methyl-2-(piperidin-1-yl)pyridine may allow it to interact with specific cellular pathways involved in cancer proliferation. For example, compounds with similar structures have been evaluated for their efficacy in inhibiting tumor growth in various cancer models .
Case Studies and Research Findings
Potential Therapeutic Applications
Given its structural characteristics and preliminary findings from related compounds, this compound holds promise in several therapeutic areas:
- Antimicrobial Agents : Its potential activity against bacteria suggests it could be developed into a new class of antibiotics.
- Cancer Therapy : The cytotoxic properties observed in related compounds indicate possible applications in oncology.
- Neurological Disorders : Compounds with piperidine structures are often explored for their neuroprotective effects, suggesting avenues for research in neuropharmacology.
Mechanism of Action
The mechanism of action of 5-(tert-Butylthio)-4-methyl-2-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogs can be categorized based on substituent patterns:
Key Observations :
- Piperidinyl Substituents: AM251 and rimonabant highlight the importance of the 2-(piperidin-1-yl) group in GPCR modulation, particularly for cannabinoid receptors . The tert-butylthio group in the target compound may enhance membrane permeability compared to aryl substituents in these analogs.
- Thioether vs.
- Steric and Electronic Effects : The tert-butylthio group introduces significant steric hindrance, which may limit off-target interactions compared to smaller substituents like methyl or methoxy groups .
Pharmacological Potential
- GPCR Modulation : The piperidinyl group suggests affinity for GPCRs, similar to AM251 and rimonabant. The tert-butylthio group may alter binding kinetics compared to aryl or halogenated substituents .
- Antimicrobial Activity : Thioether-containing compounds often exhibit antimicrobial properties. The target compound’s lipophilicity could enhance penetration into bacterial membranes, though this requires experimental validation .
- Antioxidant Capacity: Pyridine-thioether hybrids may scavenge free radicals, but the tert-butyl group’s electron-donating effects might reduce efficacy compared to hydroxyl or amino substituents .
Biological Activity
5-(tert-Butylthio)-4-methyl-2-(piperidin-1-yl)pyridine, also known by its CAS number 1355237-33-0, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H24N2S
- Molecular Weight : 264.4 g/mol
- CAS Number : 1355237-33-0
The compound features a pyridine ring substituted with a tert-butylthio group and a piperidine moiety, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act through the following mechanisms:
- Receptor Modulation : The compound can bind to various receptors, potentially modulating their activity.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways relevant to disease processes.
- Signal Transduction Interference : By affecting signaling pathways, it can alter cellular responses to stimuli.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyridine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
Preliminary studies have explored the anticancer effects of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines. The mechanism appears linked to the induction of apoptosis and cell cycle arrest .
Neuropathic Pain Models
Recent investigations into TRPV1 antagonism revealed that similar pyridine derivatives can effectively block capsaicin-induced pain responses in animal models. This suggests that this compound may have potential as a therapeutic agent for neuropathic pain management .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| Tert-butylthio group | Enhances lipophilicity and receptor binding |
| Methyl group on pyridine | Affects electron density and reactivity |
| Piperidine ring | Influences pharmacokinetics and bioavailability |
Case Studies
- TRPV1 Antagonism :
- Anticancer Screening :
- Antimicrobial Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
